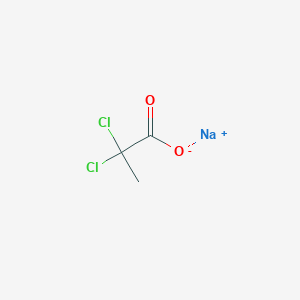
8-Amino-2-naphthalenesulfonic acid
Overview
Description
8-Amino-2-naphthalenesulfonic acid is a chemical compound that can be used as a reactant in various syntheses . It is also known as 1-Naphthylamine-7-sulfonic acid or Cleves acid-1,7 .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be used as a reactant to synthesize Fe3O4/sulfonated polyaniline composite material via chemical oxidative polymerization with aniline in the presence of magnetite (Fe3O4) nanoparticles .Molecular Structure Analysis
The molecular formula of 8-Amino-2-naphthalenesulfonic acid is C10H9NO3S, and its molecular weight is 223.25 . More detailed structural data, such as molar refractive index and molar volume, can be found in specific databases .Chemical Reactions Analysis
8-Amino-2-naphthalenesulfonic acid can participate in various chemical reactions. For example, it can be used in the sequential analysis of reducing oligosaccharides . The procedure includes derivatization of a reducing oligosaccharide to produce a Schiff base, reduction of the base with sodium cyanoborohydride, methoxycarbonylation of the resultant secondary amino group, cleavage of the glycoside bond next to the reducing end, identification of the liberated reducing end by high-performance liquid chromatography (HPLC), and recovery of the resultant oligosaccharide fragment from the cleavage reaction mixture .Physical And Chemical Properties Analysis
8-Amino-2-naphthalenesulfonic acid is a powder with a melting point of ≥300 °C (lit.) . More specific physical properties such as density and relative vapor density are not determined .Scientific Research Applications
Dye Intermediate
1-Naphthylamine-7-sulfonic acid can be used as a dye intermediate to prepare dyes such as direct light fast blue B2RL, direct light fast red brown RTL, and sulfur blue CV .
Synthesis of Polyaniline Derivatives
This compound is used in the synthesis of poly(1-naphthylamine), a polyaniline derivative. Poly(1-naphthylamine) has versatile electrochromic and optoelectronic properties .
Formulation of Copolymers, Blends, and Nanocomposites
1-Naphthylamine-7-sulfonic acid is used in the formulation of copolymers, blends, and nanocomposites of poly(1-naphthylamine), improving its processibility .
Catalysis and Coatings
Recent studies have shown potential applications of poly(1-naphthylamine) in the field of catalysis and coatings .
Synthesis of Scandium Complexes
1-Naphthylamine-7-sulfonic acid is used as a reactant to synthesize scandium complexes, which are applicable as artificial receptors in the removal of amphoteric α−amino acids from aqueous solutions .
Biosensors and Electromagnetic Shielding
Polyaniline, a derivative of 1-Naphthylamine-7-sulfonic acid, has been extensively investigated for its applications in the field of biosensors, coatings, and electromagnetic shielding .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1-Naphthylamine-7-sulfonic acid, also known as 8-Aminonaphthalene-2-sulfonic acid, is primarily used as a dye intermediate
Mode of Action
As a dye intermediate, it likely interacts with its targets through the formation of covalent bonds during the dye synthesis process .
Biochemical Pathways
strain JS3066, can degrade 1-Naphthylamine through a specific pathway . The initial steps in this degradation involve the glutamylation of 1-Naphthylamine by a dioxygenase system . The γ-glutamylated 1-Naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation via catechol .
Pharmacokinetics
It’s known that the compound is slightly soluble in water at 25℃ and 3% soluble at 100 ℃ . The sodium, potassium, calcium, and magnesium salts of this compound are readily soluble in water . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
As a dye intermediate, it’s likely that the compound’s primary effect is the imparting of color to the molecules it’s incorporated into during the dye synthesis process .
Action Environment
The action of 1-Naphthylamine-7-sulfonic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
properties
IUPAC Name |
8-aminonaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZZCWMQXHXAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059486 | |
| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | 1,7-Cleve's acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
8-Amino-2-naphthalenesulfonic acid | |
CAS RN |
119-28-8 | |
| Record name | 8-Amino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Cleve's acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Cleve's acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-aminonaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLAMINE-7-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QEG50798 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)







